molecular formula C20H14O4 B8671991 Benzene-1,3-diylbis[(4-hydroxyphenyl)methanone] CAS No. 5436-05-5

Benzene-1,3-diylbis[(4-hydroxyphenyl)methanone]

Cat. No. B8671991
CAS RN: 5436-05-5
M. Wt: 318.3 g/mol
InChI Key: HVYBCWHAJRYTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene-1,3-diylbis[(4-hydroxyphenyl)methanone] is a useful research compound. Its molecular formula is C20H14O4 and its molecular weight is 318.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene-1,3-diylbis[(4-hydroxyphenyl)methanone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene-1,3-diylbis[(4-hydroxyphenyl)methanone] including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5436-05-5

Product Name

Benzene-1,3-diylbis[(4-hydroxyphenyl)methanone]

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

[3-(4-hydroxybenzoyl)phenyl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C20H14O4/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12,21-22H

InChI Key

HVYBCWHAJRYTCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well-stirred solution of 1,3-bis-(4-methoxybenzoyl)benzene 14 (1.80 g, 5.2 mmol) in dichloromethane (85 mL) was added boron trifluoride dimethyl sulfide complex (BF3.SMe2, 15 mL). The mixture was stirred for 27 h. After the reaction was quenched by water, the mixture was extracted with ethyl acetate (3×80 mL). The combined organic layer was washed with brine, dried over Na2SO4, and concentrated under vacuum. The resulting solid was further purified using flash chromatography (silica gel, hexanes:ethyl acetate, 50:50) to afford the pure 1,3-bis-(4-hydroxybenzoyl)benzene 20 (0.62 g, 1.95 mmol) as a white solid in a 38% yield; 1H NMR (500 MHz, Acetone-d6): δ 9.28 (s, OH), 8.04 (td, J=1.7 Hz, 1.3 Hz, 1H, ArH), 7.98 (dd, J=7.7 Hz, 1.75 Hz, 2H, ArH), 7.80 (ddd, J=9.5 Hz, 4.8 Hz, 2.75 Hz, 4H, ArH), 7.73 (td, J=7.9 Hz, 0.45 Hz, 1H, ArH), 7.00 (ddd, J=9.5 Hz, 4.8 Hz, 2.75 Hz, 4H, ArH).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

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